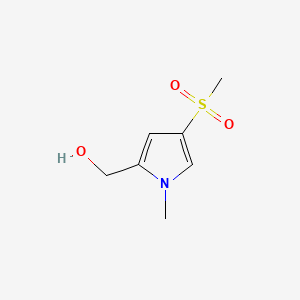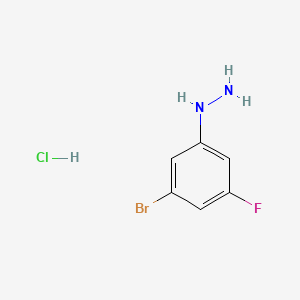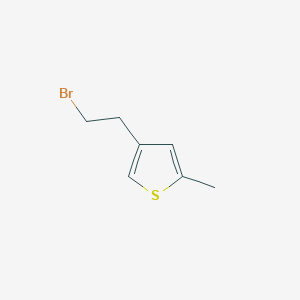
(4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol is a chemical compound with a unique structure that includes a pyrrole ring substituted with a methanesulfonyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol typically involves the introduction of the methanesulfonyl group and the hydroxymethyl group onto a pyrrole ring. One common method involves the reaction of 1-methylpyrrole with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group. This is followed by the reduction of the resulting intermediate with a reducing agent like sodium borohydride to form the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methanesulfonyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Methyl-substituted derivatives
Substitution: Various substituted pyrrole derivatives
Applications De Recherche Scientifique
(4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The methanesulfonyl group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-1H-pyrrol-2-yl)methanol: Similar structure but lacks the methanesulfonyl group.
(4-Methyl-1H-pyrrol-2-yl)methanol: Similar structure but has a methyl group instead of a methanesulfonyl group.
(1-Methyl-1H-pyrazol-4-yl)methanol: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness
(4-methanesulfonyl-1-methyl-1H-pyrrol-2-yl)methanol is unique due to the presence of both a methanesulfonyl group and a hydroxymethyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H11NO3S |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
(1-methyl-4-methylsulfonylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C7H11NO3S/c1-8-4-7(12(2,10)11)3-6(8)5-9/h3-4,9H,5H2,1-2H3 |
Clé InChI |
GIPLWQVQJIAKRX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1CO)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5,6,6A,7-Hexahydro-7-hydroxy-7-(trifluoromethyl)pyrido-[4,3-C]-isoxazole](/img/structure/B13471482.png)


![N-{2-[(3-chloro-5-fluorophenyl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B13471508.png)
![(3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13471509.png)
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)


![5-[(Dibenzylamino)methyl]piperidin-3-ol](/img/structure/B13471523.png)

![4-Methyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13471543.png)
![N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471546.png)
